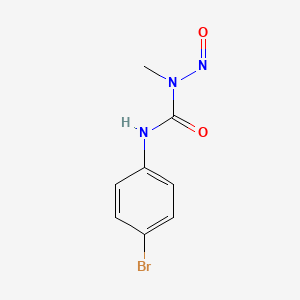

1-Methyl-1-nitroso-3-(p-bromophenyl)urea

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

23139-02-8 |

|---|---|

Fórmula molecular |

C8H8BrN3O2 |

Peso molecular |

258.07 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C8H8BrN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |

Clave InChI |

XSHFAQXUVMJKGJ-UHFFFAOYSA-N |

SMILES |

CN(C(=O)NC1=CC=C(C=C1)Br)N=O |

SMILES canónico |

CN(C(=O)NC1=CC=C(C=C1)Br)N=O |

Otros números CAS |

23139-02-8 |

Sinónimos |

1-methyl-3-(4-bromophenyl)-1-nitrosourea Br-MPNU |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 1-Methyl-1-nitroso-3-(p-bromophenyl)urea

The traditional synthesis of this compound is a two-step process that involves the initial preparation of a urea (B33335) intermediate, which is subsequently nitrosated. This approach is well-documented for a wide range of N-nitrosourea compounds.

Classical Nitrosation Reactions of Urea Derivatives

The final step in forming the target compound is the introduction of a nitroso group (-NO) onto the methylated nitrogen of the urea precursor. This is typically achieved through nitrosation using a nitrosating agent. Secondary amides, carbamates, and ureas are effective substrates for nitrosation, leading to the formation of N-nitroso amides, N-nitroso carbamates, and N-nitrosoureas, respectively nih.gov.

The most common method involves the use of nitrous acid (HNO₂), which is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid, under cold conditions orgsyn.orgwikipedia.org. The reaction mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), or a carrier thereof, on the nucleophilic nitrogen of the methylurea (B154334) precursor nih.govwikipedia.org. The reaction is typically performed at low temperatures (e.g., 0°C) to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction orgsyn.org.

The general reaction can be represented as: R(R')N-C(=O)-NHR'' + HNO₂ → R(R')N(-NO)-C(=O)-NHR'' + H₂O

For the synthesis of this compound, the precursor 1-Methyl-3-(p-bromophenyl)urea is treated with sodium nitrite in an acidic medium. Studies have confirmed that this compound can be formed endogenously from the combined administration of its precursor urea and sodium nitrite nih.gov.

Synthesis of 1-Methyl-3-(p-bromophenyl)urea as a Key Intermediate

The crucial precursor for the final nitrosation step is 1-Methyl-3-(p-bromophenyl)urea. The synthesis of substituted ureas can be accomplished through several established methods. A common and effective route for preparing arylureas is the reaction of an aromatic amine with a cyanate salt in the presence of an acid orgsyn.org.

For the analogous compound p-bromophenylurea, the synthesis involves dissolving p-bromoaniline in aqueous acetic acid and treating it with a solution of sodium cyanate orgsyn.org. The reaction proceeds rapidly to form the product in high yield.

To synthesize the methylated intermediate, 1-Methyl-3-(p-bromophenyl)urea, two primary pathways are considered:

Reaction of an Isocyanate with an Amine: The most direct method involves the reaction of p-bromophenyl isocyanate with methylamine. The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea.

Reaction of an Amine with a Carbamoyl (B1232498) Chloride or Phosgene Equivalent: Alternatively, p-bromoaniline can be reacted with methyl isocyanate. Another approach involves reacting an amine with a phosgene substitute, like triphosgene or 1,1'-carbonyldiimidazole, to generate an isocyanate in situ, which then reacts with a second amine mdpi.com.

The synthesis of the related precursor, methylurea, can be achieved by boiling a solution of methylamine hydrochloride and urea orgsyn.org. A similar principle could be applied by reacting p-bromoaniline with methylurea, though this is a less common route.

Role of Reagents and Reaction Conditions in Product Yield and Selectivity

The success of the synthesis, particularly the nitrosation step, is highly dependent on the choice of reagents and the precise control of reaction conditions.

Nitrosating Agents: While sodium nitrite in strong acid is the most common laboratory method, other nitrosating agents can be employed. These include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl) nih.govgoogle.com. In organic media, alkyl nitrites such as tert-butyl nitrite (TBN) are frequently used, often in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) nih.gov. The choice of agent can influence reactivity and substrate compatibility. For instance, inorganic reagents like NaNO₂/HCl may require harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups google.com.

Reaction Conditions:

Temperature: Low temperature (typically 0-5°C) is critical during nitrosation with nitrous acid to maintain the stability of the nitrosating agent and prevent side reactions or product decomposition orgsyn.org. N-nitrosoureas can be unstable and may decompose at higher temperatures orgsyn.org.

pH/Acidity: The nitrosation of ureas and amides requires acidic conditions to generate the active electrophile, the nitrosonium ion (NO⁺) nih.gov. The rate of reaction is significantly influenced by the acidity of the medium.

Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates. For the synthesis of the urea precursor, aqueous acetic acid is a common solvent system orgsyn.org. For the nitrosation step, a two-phase system using a non-miscible organic solvent can be advantageous, allowing the product to be extracted into the organic phase as it is formed, which can improve yield and simplify purification google.com.

The following table summarizes the key factors influencing the synthesis:

| Parameter | Urea Synthesis (Precursor) | Nitrosation Reaction | Impact on Yield and Selectivity |

|---|---|---|---|

| Primary Reagents | p-Bromoaniline, Methyl Isocyanate (or equivalent) | 1-Methyl-3-(p-bromophenyl)urea, Sodium Nitrite, Acid | The purity and stoichiometry of reagents are fundamental for high conversion and minimal byproducts. |

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Aqueous Acid, or Two-Phase (Water/Organic Solvent) | Solvent choice impacts reactant solubility and reaction rate. Two-phase systems can protect the product from the harsh aqueous acid. google.com |

| Temperature | Room Temperature | 0-5°C | Low temperature is crucial for the stability of nitrous acid and the final N-nitroso product. orgsyn.org |

| pH | N/A (Generally basic or neutral) | Strongly Acidic | Acidic conditions are required to generate the active nitrosating species (NO+). nih.gov |

Advanced Synthetic Approaches and Process Optimization for Research Scale

While classical batch synthesis is effective, modern methodologies focus on improving safety, efficiency, and scalability.

Continuous Flow Synthesis Techniques and Their Applicability

Continuous flow chemistry has emerged as a powerful tool for handling hazardous reactions and unstable intermediates, making it highly applicable to nitrosation processes researchgate.net. Nitration reactions, which are also fast and highly exothermic, have been successfully implemented in continuous flow systems, demonstrating the technology's advantages beilstein-journals.org.

Advantages for N-Nitrosourea Synthesis:

Enhanced Safety: N-nitrosoureas can be unstable, and nitrosating agents are toxic. Flow reactors minimize the volume of hazardous material present at any given time. The superior heat transfer of microreactors allows for better temperature control of highly exothermic nitrosation reactions, preventing runaway reactions nih.gov.

Improved Control: The precise control over residence time, temperature, and stoichiometry in a flow system leads to higher selectivity and reproducibility.

Scalability: Scaling up a flow process is often more straightforward than a batch process, involving running the system for a longer duration or using parallel reactors researchgate.netnih.gov.

A potential flow process for this compound would involve pumping a stream of the precursor urea dissolved in an organic solvent and a stream of an acidified nitrite solution to a mixing point. The combined stream would then pass through a temperature-controlled reactor coil, with the residence time optimized for complete conversion. Subsequent in-line purification could also be integrated into the process.

Novel Catalytic Methods in N-Nitrosourea Synthesis

The development of catalytic methods for N-nitrosation is an area of ongoing research, though it is less established than for other transformations. Most nitrosations rely on stoichiometric use of the nitrosating agent. However, research into novel catalysts for related reactions points to future possibilities.

For instance, new catalytic methods have been developed for atom transfer reactions involving nitroso compounds escholarship.org. While not directly applied to N-nitrosourea synthesis, these studies show the potential for metal catalysts, such as copper complexes, to mediate reactions involving the nitroso group escholarship.org.

The primary goals for developing catalytic methods in this context would be:

To use milder nitrosating agents under less acidic conditions.

To increase the reaction rate and allow for lower reaction temperatures, enhancing product stability.

To improve the atom economy and reduce waste from stoichiometric reagents.

Currently, classical stoichiometric nitrosation remains the standard. However, the principles of catalysis are being applied to generate novel nitrosating agents and to functionalize molecules using the nitroso group as a directing group, which may eventually lead to catalytic routes for the synthesis of N-nitrosoureas researchgate.net.

Principles of Green Chemistry in Synthetic Protocol Development

The traditional synthesis of N-nitrosoureas often involves the use of hazardous reagents and generates significant waste. The application of green chemistry principles aims to mitigate these environmental and health concerns. yale.edusigmaaldrich.comopcw.orgnih.gov Key principles applicable to the synthesis of this compound include:

Prevention: Designing synthetic routes that minimize waste generation is a primary goal. yale.edusigmaaldrich.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial. yale.edusigmaaldrich.com

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives. yale.edusigmaaldrich.com

Design for Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for instance, by carrying out reactions at ambient temperature and pressure. yale.edusigmaaldrich.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.edu

For the synthesis of this compound, green chemistry approaches could involve exploring alternative, less hazardous nitrosating agents or developing catalytic methods that avoid the use of strong acids. The use of water as a solvent, where feasible, would also be a significant step towards a greener synthesis.

Derivatization Strategies and Analogue Synthesis for Mechanistic Probing

To understand the mechanism of action of this compound, researchers often synthesize a series of related compounds, or analogues, with systematic structural modifications. These studies help to elucidate the structure-activity and structure-reactivity relationships.

Modifications on the Urea Backbone

Modifications to the urea backbone of N-nitroso-N-alkylureas can significantly impact their chemical reactivity and biological activity. While specific studies on this compound are not extensively documented, general strategies for modifying the urea backbone of related compounds include:

Altering the N-alkyl group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can influence the compound's lipophilicity and the stability of the resulting carbocation intermediate.

Substitution on the urea nitrogens: Introducing substituents on the urea nitrogens can alter the electronic properties and steric hindrance around the reactive N-nitroso group.

These modifications can provide insights into the role of the urea backbone in the decomposition of the N-nitrosourea and its subsequent reactions with cellular nucleophiles.

Aryl Ring Substitutions for Structure-Reactivity Studies

Systematic substitution on the aryl ring is a powerful tool for studying the electronic effects on the reactivity of the N-nitroso group. A study on a series of N-methyl-N'-aryl-N-nitrosoureas with different para-substituents on the aryl ring (OCH₃, CH₃, H, Cl, and COCH₃) investigated their carbamoylation reactions. nih.gov The pseudo-first-order rate constants for these reactions showed a correlation with the tumorigenic potency of the compounds. nih.gov

This approach can be directly applied to this compound. By synthesizing analogues with different substituents at the para position of the phenyl ring, one can systematically vary the electron-donating or electron-withdrawing nature of the substituent and observe the effect on the compound's reactivity. The Hammett equation can be used to quantify the relationship between the substituent's electronic properties and the reaction rates.

Table 2: Proposed Analogues for Structure-Reactivity Studies

| Substituent (X) on p-position | Compound Name | Expected Electronic Effect |

|---|---|---|

| -OCH₃ | 1-Methyl-1-nitroso-3-(p-methoxyphenyl)urea | Electron-donating |

| -CH₃ | 1-Methyl-1-nitroso-3-(p-tolyl)urea | Weakly electron-donating |

| -H | 1-Methyl-1-nitroso-3-phenylurea | Reference compound |

| -Cl | 1-Methyl-1-nitroso-3-(p-chlorophenyl)urea | Weakly electron-withdrawing |

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a crucial technique for tracing the fate of atoms and elucidating reaction mechanisms. In the context of N-nitroso-N-alkylureas, isotopic labels can be incorporated into various positions of the molecule to track the fragments produced during its decomposition.

For instance, studies on N-methyl-N-nitrosourea (MNU) have utilized ¹³C and ¹⁵N labeling to investigate its reactions with DNA components. nih.gov Methylation of deoxyguanosine by (¹³CH₃)N-methyl-N-nitrosourea has been studied to determine the sites of methylation. nih.gov Similarly, ¹⁵N labeling can be used to follow the nitrogen atoms during the decomposition process and identify the nitrogen-containing products.

For this compound, isotopic labeling could be employed as follows:

¹⁴C or ¹³C labeling of the methyl group: This would allow for the tracking of the methyl group and determination of its fate as a methylating agent.

¹⁵N labeling of the nitroso nitrogen: This would help to elucidate the mechanism of denitrosation and the formation of nitrogen-containing byproducts.

¹⁵N labeling of the urea nitrogens: This would provide insights into the fragmentation of the urea backbone.

By analyzing the distribution of the isotopic labels in the products, a detailed picture of the reaction mechanism can be constructed.

Chemical Reactivity and Mechanistic Pathways

Decomposition and Activation Mechanisms of the Nitrosourea (B86855) Moiety

The nitrosourea functional group is inherently unstable under physiological conditions, undergoing spontaneous decomposition to yield highly reactive species. This decomposition is central to its chemical and biological activity.

The decomposition of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea is initiated by the hydrolytic instability of the nitrosourea group. While specific kinetic data for this particular compound is not extensively documented in publicly available literature, the general mechanism for N-alkyl-N-nitrosoureas provides a well-established framework. The process is understood to be base-catalyzed, with the rate of decomposition being significantly influenced by pH. nih.gov

Under basic conditions, the decomposition is believed to proceed via the abstraction of the acidic proton from the N-3 nitrogen of the urea (B33335) moiety by a hydroxide (B78521) ion. This generates an unstable anionic intermediate, which then undergoes a series of fragmentation steps. The rate of this decomposition is typically first-order with respect to the nitrosourea concentration.

Table 1: General Factors Influencing Nitrosourea Decomposition

| Parameter | Influence on Decomposition Rate |

| pH | Increased rate at higher pH (base-catalyzed hydrolysis) |

| Temperature | Increased rate with higher temperature |

| Solvent | Polarity and proticity can influence reaction rates |

| Substituents | Electronic nature of substituents on the aryl ring can modulate reactivity |

The decomposition of the nitrosourea moiety is a cascade of reactions that generates several highly reactive electrophilic species. Following the initial deprotonation and fragmentation, a key intermediate formed is a diazohydroxide. oncohemakey.com For this compound, this would be methyldiazohydroxide.

This diazohydroxide is unstable and can exist in equilibrium with its corresponding diazonium ion. The methyldiazonium ion is a potent electrophile that can further decompose to generate a highly reactive methyl carbenium ion (or a species with significant carbocation character). oncohemakey.comnih.gov These electrophilic species are the primary agents responsible for the alkylating properties of nitrosoureas. nih.govmdpi.com They readily react with nucleophilic sites on various biomolecules.

Reactive Electrophiles from this compound Decomposition:

Methyldiazohydroxide: An initial unstable intermediate.

Methyldiazonium ion: A potent electrophile.

Methyl carbenium ion: A highly reactive alkylating species. oncohemakey.com

In addition to the generation of alkylating agents, the decomposition of this compound also leads to the formation of an isocyanate. The fragmentation of the urea backbone results in the generation of p-bromophenyl isocyanate. sigmaaldrich.com

The formation of the isocyanate occurs concurrently with the generation of the diazohydroxide. The p-bromophenyl isocyanate is itself a reactive molecule, capable of reacting with nucleophiles, such as the amino groups of proteins. This reaction, known as carbamoylation, can lead to the modification of biological macromolecules.

The stability and decomposition rate of this compound are highly dependent on the surrounding chemical environment.

pH: As a base-catalyzed process, the rate of decomposition increases significantly with increasing pH. In acidic conditions, the decomposition pathway can be altered, with protonation of the nitrosourea potentially leading to different intermediates.

Temperature: Like most chemical reactions, the decomposition of nitrosoureas is accelerated by an increase in temperature.

Solvent: The polarity and protic nature of the solvent can influence the stability of the transition states and intermediates involved in the decomposition pathway. Computational studies on related compounds have shown that solvent effects can play a significant role in the kinetics of decomposition. researchgate.net

Alkylation Mechanisms and Substrate Specificity

The primary mode of action of the reactive electrophiles generated from this compound is through the alkylation of nucleophilic centers in biological molecules.

The lipophilic nature of the p-bromophenyl group would facilitate the passage of the molecule through cell membranes. Once in the vicinity of DNA, the planar aromatic ring could participate in non-covalent interactions, such as stacking with the DNA bases, which may orient the molecule in a favorable position for the subsequent alkylation event. The alkylating species generated upon decomposition, the methyl carbenium ion, is highly reactive and will alkylate accessible nucleophilic sites. In DNA, the primary targets for alkylation by simple methylating agents are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.govmdpi.com

Carbamoylation Mechanisms and Biochemical Consequences

In addition to alkylation, N-nitrosoureas can also mediate carbamoylation, a process involving the transfer of their carbamoyl (B1232498) group to biological molecules.

The decomposition of N-nitrosoureas generates an isocyanate intermediate, which is a potent carbamoylating agent. This reactive species can covalently modify nucleophilic groups on proteins. The primary targets for carbamoylation are the ε-amino groups of lysine (B10760008) residues and the terminal amino groups of proteins. nih.gov The sulfhydryl group of cysteine and the hydroxyl group of tyrosine are also potential sites for this modification. nih.gov Studies have shown that the carbamoylation of amino groups on proteins can alter their charge and electrophoretic mobility. nih.gov

The carbamoylation of proteins can have profound effects on their structure and function. nih.gov This modification can lead to the inhibition of critical enzymes. For instance, carbamoylation has been shown to inhibit the repair of DNA damage and interfere with DNA replication. tandfonline.com The modification of lysine residues can prevent other essential post-translational modifications, thereby disrupting cellular signaling pathways. nih.gov The inactivation of enzymes like glutathione (B108866) reductase through carbamoylation can compromise a cell's ability to defend against oxidative stress. tandfonline.com

Interactions with Endogenous Nucleophiles (e.g., Glutathione) as Detoxification Mechanisms

The detoxification of electrophilic and potentially carcinogenic compounds within biological systems is a crucial defense mechanism. Glutathione (GSH), a tripeptide thiol found in high concentrations in most cells, plays a central role in the detoxification of a wide array of xenobiotics, including N-nitroso compounds. nih.govnih.gov The interaction between this compound and glutathione is anticipated to be a significant pathway for its metabolic inactivation and elimination.

N-nitroso compounds are known to be substrates for glutathione S-transferases (GSTs), a superfamily of enzymes that catalyze the conjugation of glutathione to electrophilic centers. researchgate.net This enzymatic conjugation increases the water solubility of the xenobiotic, facilitating its excretion from the body. nih.gov Even in the absence of enzymatic catalysis, glutathione can react non-enzymatically with certain electrophiles. nih.gov

The primary mechanism of detoxification for N-nitroso compounds by glutathione involves the transfer of the nitroso group from the parent molecule to the thiol group of glutathione, forming S-nitrosoglutathione (GSNO). nih.gov This transnitrosation reaction effectively detoxifies the original N-nitroso compound. GSNO is a relatively stable and biologically active molecule that can be further metabolized. nih.govmdpi.com

Conjugation: this compound reacts with glutathione, catalyzed by glutathione S-transferases, to form S-nitrosoglutathione and 1-methyl-3-(p-bromophenyl)urea.

Metabolism of GSNO: The resulting S-nitrosoglutathione can be metabolized through various pathways, including reduction to glutathione disulfide (GSSG) and ammonia. nih.gov

This detoxification pathway is critical in mitigating the potential toxic and carcinogenic effects of N-nitroso compounds. The efficiency of this process can be influenced by cellular levels of glutathione and the activity of glutathione S-transferases.

Interactive Data Table: Key Molecules in the Glutathione-Mediated Detoxification of this compound

| Molecule | Role in Detoxification |

| This compound | Substrate for detoxification |

| Glutathione (GSH) | Endogenous nucleophile that conjugates with the N-nitroso compound |

| Glutathione S-transferases (GSTs) | Enzymes that catalyze the conjugation reaction |

| S-Nitrosoglutathione (GSNO) | Intermediate product of the detoxification pathway |

| 1-Methyl-3-(p-bromophenyl)urea | Detoxified product of the initial reaction |

Molecular and Cellular Biological Research

Interactions with Nucleic Acids and DNA Damage Mechanisms

The genotoxicity of N-nitrosoureas is largely attributed to their ability to chemically modify nucleic acids, leading to DNA damage that, if not properly repaired, can result in mutations and cellular transformation.

N-nitrosourea compounds are known to be potent alkylating agents. wikipedia.org While direct studies on the mechanistic pathways of DNA alkylation by 1-Methyl-1-nitroso-3-(p-bromophenyl)urea are not extensively detailed in available literature, the general mechanism for this class of compounds involves spontaneous decomposition under physiological conditions. This decomposition generates a highly reactive methyldiazonium ion. nih.gov This electrophilic intermediate is then capable of attacking nucleophilic centers on DNA bases, transferring a methyl group to them in a process known as alkylation.

The primary sites of DNA alkylation by related N-methyl-N-nitrosoureas include the oxygen and nitrogen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.govresearchgate.net The major adducts formed are typically N7-methylguanine, O6-methylguanine, and N3-methyladenine. nih.govmedchemexpress.com Of these, O6-methylguanine is considered a highly pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org The formation of such adducts disrupts the normal base-pairing rules and the helical structure of DNA, thereby initiating the cascade of events that can lead to carcinogenesis. researchgate.net

Table 1: Commonly Formed DNA Adducts by N-Methyl-N-Nitrosoureas

| Adduct | Site of Alkylation | Potential Consequence |

| N7-methylguanine | Nitrogen-7 of Guanine | Can lead to depurination, creating an abasic site. |

| O6-methylguanine | Oxygen-6 of Guanine | Pro-mutagenic, can cause G:C to A:T transitions. wikipedia.org |

| N3-methyladenine | Nitrogen-3 of Adenine | Can block DNA replication. |

Currently, there is a lack of specific research findings in the public domain that demonstrate or detail the mechanisms of DNA cross-linking (both interstrand and intrastrand) by this compound. While some N-nitrosourea compounds, particularly those with a 2-chloroethyl group, are known to induce DNA cross-links, this activity is not a universally documented feature for all members of this chemical class. The available literature on Br-MPNU focuses on its carcinogenic potential through mechanisms presumed to be related to DNA alkylation rather than cross-linking. nih.gov

There is a significant gap in the scientific literature regarding the specific interactions of this compound with RNA and the potential molecular consequences of such modifications. While N-nitrosoureas are known to alkylate DNA, their effects on RNA are not as well-characterized. It is plausible that the reactive intermediates generated by Br-MPNU could also alkylate RNA bases, but specific studies confirming this and detailing the functional impact on RNA stability, translation, or regulatory functions are not currently available.

DNA Damage Response and Repair Pathway Perturbations (Mechanistic Focus)

The cellular response to DNA damage induced by alkylating agents like N-nitrosoureas involves a complex network of DNA repair pathways. The integrity and efficiency of these pathways are critical in mitigating the genotoxic effects of such compounds.

The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-base DNA lesions, including many of the adducts formed by N-methyl-N-nitrosoureas. nih.govnih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. For instance, N-methylpurine DNA glycosylase (MPG) can remove adducts like N3-methyladenine and N7-methylguanine. nih.gov The resulting apurinic/apyrimidinic (AP) site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. While there are no studies specifically detailing the modulation of BER pathways by this compound, it is expected that the adducts it forms would be substrates for BER enzymes. The cell's capacity to repair these lesions via BER would be a critical determinant of its susceptibility to the carcinogenic effects of Br-MPNU.

Nucleotide Excision Repair (NER) is a versatile DNA repair system that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. nih.gov While BER is the primary pathway for smaller alkylation adducts, there is evidence that NER can also play a role in repairing certain types of alkylation damage, particularly when BER is overwhelmed or for more complex lesions. Research has shown that nitric oxide, a molecule with some chemical similarities to the reactive species generated from nitrosoureas, can inhibit the excision of DNA adducts by the NER pathway. nih.gov However, specific studies on how this compound directly influences or perturbs the NER pathway are not available in the current body of scientific literature.

Perturbations of Mismatch Repair (MMR) Systems

N-nitroso compounds, the chemical class to which this compound belongs, are known to induce DNA damage through alkylation. This process can lead to the formation of various DNA adducts nih.gov. The primary role of the DNA mismatch repair (MMR) system is to correct errors that occur during DNA replication and recombination, thereby maintaining genomic stability.

While direct studies on the interaction between this compound and MMR proteins are limited, the genotoxic nature of N-nitroso compounds suggests a potential for overwhelming or evading this repair system. The formation of DNA adducts by these compounds can lead to mispairs during DNA replication. If the MMR system is unable to efficiently recognize and repair these lesions, it can result in the fixation of mutations. It is important to note that for some related N-nitroso compounds, such as N-nitroso-N-ethylurea (NEU), studies have indicated that at certain doses, the activation of DNA damage checkpoints occurs independently of the MMR system. This suggests that the cellular response to this class of compounds is complex and may involve multiple pathways.

Mechanisms of Double-Strand Break Formation and Repair Interference

The alkylating activity of nitrosoureas can lead to the formation of DNA adducts at various positions on the DNA bases. While single-base adducts are a common outcome, the subsequent processing of these lesions by cellular repair machinery can lead to the formation of more complex and deleterious damage, including double-strand breaks (DSBs). DSBs are among the most severe forms of DNA damage, as they can lead to chromosomal rearrangements and cell death if not properly repaired.

The formation of DSBs following treatment with N-nitroso compounds can occur through several mechanisms. One proposed pathway involves the generation of single-strand breaks (SSBs) during the repair of alkylated bases. If two such SSBs occur in close proximity on opposite strands of the DNA, a DSB can be formed. Furthermore, the stalling of replication forks at sites of DNA adducts can also lead to the collapse of the fork and the generation of a DSB. While the direct evidence for this compound inducing DSBs is not yet established, it is a plausible mechanism given the known activities of related compounds.

Cellular Stress Responses and Signaling Pathway Modulation (Mechanistic Focus)

Activation of Cellular Signaling Cascades in Response to Molecular Interactions

The introduction of DNA damage by compounds like this compound typically triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair, and if the damage is too severe, to initiate programmed cell death (apoptosis).

Studies on related N-nitroso compounds have shown the activation of key sensor kinases in the DDR pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, upon recognizing DNA damage, phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. The activation of these pathways is a critical cellular defense mechanism against genotoxic agents.

Mechanisms of Apoptotic Pathway Induction and Regulation

Should the DNA damage induced by this compound be irreparable, the cell may undergo apoptosis. This process is tightly regulated by a family of cysteine proteases known as caspases. Initiator caspases (like caspase-8 and caspase-9) are activated in response to pro-apoptotic signals and, in turn, activate executioner caspases (such as caspase-3) nih.govnih.gov. Active caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis nih.gov.

While the specific apoptotic pathways triggered by this compound have not been fully elucidated, it is plausible that its genotoxic stress leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is often initiated in response to DNA damage and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9.

Cell Cycle Arrest Mechanisms and Checkpoint Activation

A key component of the cellular response to DNA damage is the activation of cell cycle checkpoints. These checkpoints are regulatory pathways that control the order and timing of cell cycle transitions, ensuring that critical events such as DNA replication and chromosome segregation are completed correctly. In the presence of DNA damage, checkpoints can arrest the cell cycle to provide time for repair.

Research on other genotoxic agents has shown that they can induce cell cycle arrest at various phases, most commonly at the G1/S and G2/M transitions nih.govnih.govembopress.orgresearchgate.net. The G1/S checkpoint prevents the replication of damaged DNA, while the G2/M checkpoint prevents cells with damaged chromosomes from entering mitosis. The activation of these checkpoints is typically mediated by the ATM/ATR and Chk1/Chk2 signaling pathways. Studies on hydroxyurea, another compound that induces replication stress, have shown that it can cause cell cycle arrest independent of the S-phase checkpoint under certain conditions, highlighting the complexity of these responses nih.govresearchgate.net.

Mechanistic Studies of Genotoxicity in Model Systems (Excluding Safety/Adverse Effect Profiles)

The genotoxic potential of this compound has been demonstrated in long-term studies with Hooded rats, where it was shown to be a carcinogen nih.gov. Mechanistically, its genotoxicity is attributed to its ability to alkylate DNA, forming adducts that can lead to mutations if not repaired.

In vitro studies with the related compound N-Methyl-N-Nitroso-Urea (MNU) on mesenchymal stromal cells (MSCs) have provided insights into the differential sensitivity of cell types to nitrosourea-induced genotoxicity. These studies revealed that the osteogenic differentiation potential of MSCs was particularly susceptible to the genotoxic effects of MNU nih.gov. This suggests that the cellular context and differentiation state can significantly influence the outcome of exposure to these compounds.

Below is a data table summarizing findings from a study on the carcinogenicity of this compound in an animal model.

| Compound Administered | Animal Model | Outcome | Reference |

| This compound | Hooded rats | Development of papillomas and carcinomas of the forestomach | nih.gov |

In Vitro Induction of Chromosomal Aberrations

Research conducted on Chinese hamster V79-E cells has demonstrated that this compound is a potent clastogen, meaning it can induce chromosomal aberrations. These effects were observed in vitro without the need for metabolic activation, indicating that the compound is directly genotoxic to these cells. The study highlighted that the nitroso derivative of the parent compound is responsible for this clastogenic activity.

Sister Chromatid Exchange (SCE) Induction and Mechanism

In addition to causing chromosomal aberrations, this compound is also a potent inducer of sister chromatid exchanges (SCEs) in V79-E cells. The assay for SCE induction was found to be approximately ten times more sensitive than the clastogenicity assay when comparing the concentrations of the substance required to elicit a response. The kinetics of aberration frequency revealed that the delay before reaching the maximum rate of aberrations can extend over more than two cell cycles, as shown by differential chromatid staining.

Micronucleus Formation and Associated Mechanisms

Biotransformation and Metabolism Studies (In Vitro and Non-Human In Vivo)

Identification and Characterization of Metabolites and Metabolic Pathways

Detailed studies identifying and characterizing the specific metabolites of this compound are limited. However, research on similar N-nitroso compounds provides a general understanding of their metabolic fate. For instance, the metabolism of other N-nitroso compounds often involves enzymatic denitrosation and the formation of various hydroxylation products. nih.gov For carcinogenic N-nitroso-N-methylaminopyridines, oxidative demethylation leads to the formation of reactive intermediates. nih.gov It is conceivable that this compound undergoes similar metabolic transformations, but specific metabolite structures have not been detailed in the available literature.

Enzymatic Biotransformation Processes (e.g., Cytochrome P450, Hydrolases, Transferases)

The enzymatic processes involved in the biotransformation of this compound have not been specifically elucidated. However, it is widely recognized that cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many xenobiotics, including other nitrosamines. nih.govnih.gov These enzymes can activate nitrosamines to form reactive, alkylating species. nih.gov Furthermore, glutathione (B108866) transferases are known to play a protective role by detoxifying reactive electrophilic intermediates that can be formed during the metabolism of such compounds. nih.gov While it is likely that CYPs and glutathione transferases are involved in the metabolism of this compound, direct experimental evidence is needed for confirmation. The role of hydrolases in its metabolism has not been documented.

Endogenous Formation Pathways and Precursor Reactivity

There is evidence demonstrating the endogenous formation of this compound. nih.gov Studies in hooded rats have shown that this compound can be formed in vivo following the combined administration of its non-nitrosated precursor, 1-methyl-3-(p-bromophenyl)urea, and sodium nitrite (B80452). nih.gov This reaction highlights the potential for the formation of this carcinogenic nitrosourea (B86855) from dietary or environmental precursors. In these long-term experiments, the endogenous formation of this compound led to the development of papillomas and carcinomas of the forestomach in a high percentage of the animals. nih.gov

Table of Research Findings on this compound

| Parameter | Finding | Cell Line/Model |

|---|---|---|

| Chromosomal Aberrations | Potent inducer | Chinese hamster V79-E cells |

| Sister Chromatid Exchange | Potent inducer | Chinese hamster V79-E cells |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-3-(p-bromophenyl)urea |

| Sodium nitrite |

| N-nitroso-N-methylaminopyridines |

Distribution and Clearance Mechanisms in Preclinical Models (excluding dosage/administration)

Detailed pharmacokinetic studies outlining the specific distribution and clearance mechanisms of this compound in preclinical models are not extensively available in publicly accessible scientific literature. General information on nitrosourea compounds suggests that they are characterized by high chemical reactivity and lipophilicity, which influences their distribution and metabolism. These properties generally lead to a wide tissue distribution. However, specific data on the absorption, distribution, metabolism, and excretion (ADME) profile for this compound remains to be fully elucidated in published research.

Structure-Activity Relationship (SAR) Studies for Molecular and Cellular Effects

Impact of Bromine Substitution on Mechanistic Activity

The substitution of a bromine atom at the para-position of the phenyl ring in 1-Methyl-1-nitroso-3-phenylurea has been shown to modulate the compound's biological activity. A key study investigating the carcinogenic potential of this compound (Br-MPNU) in rats demonstrated a notable impact of this halogen substitution. nih.gov

In long-term experiments, the carcinogenic activity of Br-MPNU was compared to its non-brominated analog, 1-methyl-3-phenyl-1-nitrosourea. The results indicated that the bromine substitution led to a reduction in the carcinogenic activity of the compound. nih.gov This suggests that the electronic and steric properties of the bromine atom at this specific position influence the molecule's interaction with biological targets or its metabolic pathways, ultimately attenuating its carcinogenic effects. The study was part of a broader investigation into the relationships between the structure, physico-chemical properties, and biological activities of nitrosourea compounds. nih.gov

Table 1: Comparative Carcinogenic Activity

| Compound | Substitution | Outcome |

|---|---|---|

| This compound | p-bromo | Reduced carcinogenic activity |

Comparative Analysis with Other Nitrosourea Derivatives

The biological effects of nitrosourea compounds are diverse and influenced by their chemical structures. Comparative studies of various nitrosourea derivatives reveal significant differences in their cellular effects, which can be attributed to variations in their alkylating and carbamoylating activities, as well as their stability and cell cycle specificity.

For instance, studies on chloroethylnitrosourea derivatives, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU), have shown that while they exhibit similar dose-response survival curves in asynchronous human lymphoma cells after a short exposure, their stability and cell cycle-dependent cytotoxicity differ. nih.gov BCNU and CCNU undergo rapid biological degradation, whereas MeCCNU remains cytotoxic for a longer period. nih.gov Furthermore, their effectiveness varies across different phases of the cell cycle, with BCNU being more effective in the early S and G2 phases, while CCNU and MeCCNU are more potent in the early S phase. nih.govnih.gov

In Chinese hamster ovary (CHO) cells, these three nitrosourea analogs induced an accumulation of cells in the late S and G2 phases and led to a prolongation of the cell doubling time. nih.govscispace.com They were also found to induce mitotic nondisjunction and polyploidy. nih.govscispace.com

Another study comparing 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU) with 1-methyl-1-nitrosourea (MNU) and 1-methyl-3-phenyl-1-nitrosourea (MPNU) highlighted differences in their genotoxicity and inactivation by rat blood. DMPNU's genotoxicity was significantly reduced by rat blood, a phenomenon attributed to decomposition by esterases. nih.gov This underscores how substitutions on the nitrosourea core can drastically alter the compound's stability and biological activity in a physiological environment.

While a direct comparative cellular effects study between this compound and these other nitrosoureas is not available, the existing data on related compounds provide a framework for understanding how structural modifications, such as the nature of the substituent on the phenyl ring and the alkyl groups, can fine-tune the biological and cellular effects of this class of compounds. The reduced carcinogenicity of the p-bromo substituted compound compared to its unsubstituted phenyl analog aligns with the principle that substitutions can significantly modulate the activity of nitrosoureas. nih.gov

Table 2: Summary of Cellular Effects of Selected Nitrosourea Derivatives

| Compound | Key Cellular Effects | Cell Line |

|---|---|---|

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | More effective in early S and G2 phase; rapid degradation. nih.gov | Human lymphoma cells |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | More effective in early S phase; rapid degradation. nih.gov | Human lymphoma cells |

| 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | More effective in early S phase; greater stability. nih.gov | Human lymphoma cells |

| BCNU, CCNU, MeCCNU | Accumulation in late S and G2 phases; mitotic nondisjunction. nih.govscispace.com | Chinese hamster ovary (CHO) cells |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Detection and Quantification in Research Samples

Chromatography is the cornerstone for separating and quantifying 1-Methyl-1-nitroso-3-(p-bromophenyl)urea and related substances in complex research samples. Techniques such as HPLC, GC-MS, and Capillary Electrophoresis offer distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like N-nitrosoureas. researchgate.nethumanjournals.com Reversed-phase HPLC, often using a C18 column, is typically employed to separate the compound from other matrix components using a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water. researchgate.net

Several detection modes can be coupled with HPLC for the analysis of nitrosoureas:

UV Detection: N-nitrosoureas exhibit characteristic ultraviolet (UV) absorbance, making UV detection a straightforward and common analytical approach. nih.gov For instance, N-(nitrosomethyl)urea, a related compound, shows a maximum absorbance (λmax) at 230 nm. nih.gov Diode Array Detection (DAD) can provide spectral data across a range of wavelengths, enhancing specificity. researchgate.net The sensitivity of HPLC-UV methods can reach low ng/L (parts per trillion) levels, with method detection limits (MDLs) for some phenyl ureas ranging from 4 to 40 ng/L. researchgate.net

Electrochemical Detection (ED): For enhanced sensitivity and selectivity, HPLC systems can be equipped with an electrochemical detector. A method involving post-column photolysis, where the nitrosamine (B1359907) is cleaved by a UV lamp to release nitrite (B80452), allows for the highly sensitive amperometric detection of the resulting nitrite species. capes.gov.br This approach significantly improves detection capabilities for trace-level analysis of N-nitroso compounds. capes.gov.br

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural confirmation. nih.gov Electrospray ionization (ESI) is a common interface used to generate ions of the target compound for MS analysis. nih.gov For example, HPLC-ESI-MS was used to confirm the identity of N-(nitrosomethyl)urea by observing its characteristic mass spectrum. nih.gov The use of a Thermal Energy Analyzer (TEA) as a detector, which is highly sensitive and selective for the nitroso functional group, is another powerful option, though it may require post-column techniques to be compatible with aqueous mobile phases. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | researchgate.net |

| Stationary Phase (Column) | C18 (e.g., Atlantis dC18, Hypersil ODS) | researchgate.nethumanjournals.com |

| Mobile Phase | Acetonitrile/Water Gradient | researchgate.net |

| Detection Modes | UV/Diode Array (e.g., 230-245 nm) | researchgate.netnih.gov |

| Post-column Photolysis with Electrochemical Detection | capes.gov.br | |

| Mass Spectrometry (ESI-MS) or Thermal Energy Analyzer (TEA) | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, direct analysis of intact N-nitrosoureas by GC-MS is often challenging due to their thermal instability, which can cause them to break down in the high temperature of the GC inlet. restek.com This characteristic, while a challenge for quantifying the parent compound, makes GC-MS particularly suitable for identifying and quantifying volatile thermal decomposition products. restek.com For example, some N-nitroso compounds are known to cleave their nitroso group upon heating, forming corresponding amines that can be detected. restek.com

For the analysis of non-volatile metabolites or the parent compound itself, a chemical derivatization step is often required to increase volatility and thermal stability. nih.gov A common approach involves converting the analyte into a more volatile derivative, such as by reacting it with pentafluorobenzyl bromide (PFBBr), which can then be readily analyzed by GC-MS in negative chemical ionization (NCI) mode for high sensitivity. nih.gov Isotope dilution methods, using a stable isotope-labeled internal standard, can be employed for accurate quantification. nih.gov

| Parameter | Typical Condition/Approach | Reference |

|---|---|---|

| Application | Analysis of volatile metabolites and thermal decomposition products. | nih.govrestek.com |

| Derivatization | Required for non-volatile analytes (e.g., with PFBBr) to increase volatility. | nih.gov |

| Column | Mid-polarity column (e.g., Rxi-624Sil MS). | restek.com |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with derivatized compounds. | nih.gov |

| Quantification | Isotope dilution using labeled internal standards. | nih.gov |

Capillary Electrophoresis for Compound Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orgtechnologynetworks.com For neutral compounds such as this compound, a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) is employed. technologynetworks.comukm.my

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. ukm.my This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation in a manner analogous to chromatography. ukm.my The technique offers rapid analysis times and requires only small sample volumes. technologynetworks.com Research on separating similar N-nitrosamines has shown that factors like buffer pH, surfactant concentration, and applied voltage are critical for optimizing separation. ukm.my

| Parameter | Optimized Condition for Nitrosamine Separation | Reference |

|---|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) | ukm.my |

| Buffer | 10 mM Phosphate Buffer | ukm.my |

| Surfactant | 40 mM Sodium Dodecyl Sulfate (SDS) | ukm.my |

| pH | 8.0 | ukm.my |

| Applied Voltage | 29 kV | ukm.my |

| Detection Wavelength | 230 nm | ukm.my |

| Analysis Time | < 10 minutes | ukm.my |

Spectroscopic and Spectrometric Methods for Mechanistic Characterization

To understand the mechanisms of action and degradation of this compound, spectroscopic and spectrometric methods are indispensable for monitoring reactions and elucidating the structures of reaction products and biological adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for monitoring chemical reactions in real-time and characterizing molecular structures. nih.gov For studying the stability and decomposition of this compound, ¹H NMR can be used to track the progress of its degradation. nih.gov

By acquiring NMR spectra over time, researchers can observe the decrease in the intensity of proton signals corresponding to the parent compound while simultaneously monitoring the appearance and growth of new signals from its degradation products. nih.gov For example, studies on the enzymatic hydrolysis of urea (B33335) have successfully used the urea signal at 5.8 ppm to quantitatively monitor its conversion to products. nih.gov A similar approach could be applied to this compound to determine its decomposition kinetics under various conditions (e.g., different pH values). Furthermore, NMR is a primary tool for the structural characterization of adducts formed when the compound reacts with biological macromolecules, providing detailed information about bonding and stereochemistry.

High-Resolution Mass Spectrometry for Metabolite Identification and Adduct Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is essential for the identification of metabolites and the structural elucidation of adducts. thermofisher.comnih.gov HRMS instruments, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically with errors <5 ppm). thermofisher.commdpi.com This accuracy allows for the unambiguous determination of the elemental composition of a metabolite or adduct from its measured mass-to-charge ratio (m/z). thermofisher.comnih.gov

In the context of this compound, a key feature aiding identification is the presence of a bromine atom. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. mdpi.com This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, with two peaks of nearly equal intensity separated by approximately 2 Da. This signature is invaluable for confirming that a detected metabolite still contains the bromophenyl moiety. mdpi.com Common metabolic transformations for related compounds include demethylation, dehydrogenation, and epoxidation, followed by phase II conjugation with glucuronic acid or sulfate. mdpi.com HRMS, combined with tandem MS (MS/MS) fragmentation analysis, allows for the precise localization of these modifications on the molecule.

| Metabolic Transformation | Change in Elemental Composition | Change in Monoisotopic Mass | Reference |

|---|---|---|---|

| Demethylation | -CH₂ | -14.01565 Da | mdpi.com |

| Hydroxylation | +O | +15.99491 Da | mdpi.com |

| Dehydrogenation | -H₂ | -2.01565 Da | mdpi.com |

| Glucuronidation | +C₆H₈O₆ | +176.03209 Da | mdpi.com |

Spectrophotometric Assays for Reaction Product Quantification

The quantification of this compound and its reaction products can be approached using UV-Vis spectrophotometry. Nitrosoureas as a class of compounds present analytical challenges due to their reactivity and the potential for unstable intermediates, which can complicate storage and precise measurement. tandfonline.com

The utility of UV-Vis spectrophotometry is rooted in the presence of chromophores within the molecule that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For nitrosoureas, the nitroso group and any aromatic moieties are key chromophores. For instance, the structurally related compound N-methyl-N-nitrosourea (MNU) exhibits a characteristic UV absorption maximum (λmax) at approximately 230 nm. nih.gov It is anticipated that this compound would have a similar absorption profile, likely influenced by the p-bromophenyl group.

Direct spectrophotometric quantification is often challenged by the overlapping spectra of the parent compound and its degradation products, especially in complex biological matrices. tandfonline.com To overcome this, chemometric-assisted spectrophotometry can be a powerful tool. tandfonline.com This approach uses multivariate calibration techniques to resolve complex mixtures and quantify individual components even with severe spectral overlap. tandfonline.com Another strategy involves dual-wavelength spectrophotometry, where absorbance is measured at two different wavelengths to correct for background interference.

In instances where direct spectrophotometry is not feasible due to low concentrations or significant spectral overlap, derivatization reactions can be employed. These reactions introduce a new chromophore or fluorophore into the analyte of interest, shifting its absorption to a region with less interference and often enhancing the signal.

A summary of potential spectrophotometric approaches is presented below:

| Analytical Approach | Principle | Potential λmax (nm) | Key Considerations |

| Direct UV-Vis Spectrophotometry | Measurement of the intrinsic absorbance of the nitrosourea (B86855) moiety and the aromatic ring. | Estimated around 230-280 nm | Susceptible to interference from other UV-absorbing compounds and degradation products. |

| Chemometric-Assisted Spectrophotometry | Utilizes multivariate algorithms to deconvolve overlapping spectra from multiple components. | Full spectral range | Requires specialized software and robust calibration models. |

| Dual-Wavelength Spectrophotometry | Corrects for background interference by measuring absorbance at a peak wavelength and a reference wavelength. | Analyte-specific | Requires careful selection of wavelengths to ensure accurate correction. |

| Derivatization-Based Spectrophotometry | Chemical reaction to attach a chromogenic label for enhanced and specific detection. | Dependent on the derivatizing agent | May involve additional sample preparation steps and optimization of reaction conditions. |

Sample Preparation and Stability Considerations in Research Studies

The inherent instability of nitrosourea compounds necessitates meticulous sample handling and preparation to ensure the accuracy and reliability of analytical data.

Strategies for Stabilization of Labile Nitrosourea Compounds and Intermediates

The stability of nitrosoureas in solution is highly dependent on factors such as pH, temperature, and the composition of the solvent or buffer. nih.govusp.orgthermofisher.com For many nitrosoureas, degradation is accelerated at neutral or alkaline pH.

To mitigate degradation during sample collection and processing, several strategies can be employed. Immediate processing of biological samples, such as plasma, is critical. nih.gov If immediate analysis is not possible, prompt freezing of the sample at low temperatures (e.g., -20°C or -80°C) is a common practice to slow down degradation kinetics. nih.gov The thawing process should also be rapid to minimize the time the compound spends at intermediate temperatures where degradation can occur. nih.gov

The addition of stabilizers to the sample matrix is another effective approach. For some nitrosoureas, acidification of the plasma sample, for instance with citric acid, has been shown to improve stability. nih.gov The choice of an appropriate buffer and its concentration can also be critical, as buffer components themselves can sometimes influence the degradation rate. thermofisher.com

Below is a table summarizing key stabilization strategies for nitrosourea compounds in a research setting:

| Stabilization Strategy | Description | Rationale |

| Temperature Control | Immediate freezing of samples (e.g., plasma, tissue homogenates) at -20°C or -80°C. | Reduces the rate of chemical and enzymatic degradation. |

| pH Adjustment | Addition of an acidulant (e.g., 0.1 M citric acid) to biological samples like plasma. | Many nitrosoureas exhibit greater stability in acidic conditions. |

| Rapid Processing | Minimizing the time between sample collection and analysis or stabilization. | Reduces the opportunity for degradation to occur at ambient temperatures. |

| Control of Thawing | Rapid thawing of frozen samples, for example, in a 50°C water bath for a short, controlled period. | Minimizes the duration the sample is exposed to temperatures that facilitate degradation. nih.gov |

| Use of Appropriate Buffers | Selection of buffer systems that do not catalyze the degradation of the nitrosourea. | Buffer components can interact with the analyte and affect its stability. thermofisher.com |

Matrix Effects and Interference in Biological Sample Analysis

Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing a multitude of endogenous compounds that can interfere with the spectrophotometric analysis of a target analyte. tandfonline.com This "matrix effect" can lead to inaccurate quantification by either enhancing or suppressing the analytical signal.

In spectrophotometric assays, matrix effects can manifest as high background absorbance, overlapping spectral features from other molecules, or turbidity that scatters light. For example, proteins and other macromolecules in plasma can absorb UV light in the same region as many nitrosoureas, leading to artificially inflated absorbance readings.

To address these challenges, various sample preparation techniques are employed to remove interfering substances and isolate the analyte of interest. Common approaches include:

Protein Precipitation: Using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) to denature and pelletize proteins, leaving the smaller analyte in the supernatant.

Liquid-Liquid Extraction (LLE): Partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent in which it has higher solubility, leaving many interfering substances behind.

Solid-Phase Extraction (SPE): Passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and then eluting the purified analyte. usp.org

The choice of sample preparation method depends on the physicochemical properties of this compound and the nature of the biological matrix. The efficiency of the extraction process must be carefully validated to ensure that a consistent and known amount of the analyte is recovered.

The following table outlines common matrix interferences and mitigation strategies:

| Type of Interference | Description | Mitigation Strategy |

| Spectral Overlap | Endogenous compounds absorb light at the same wavelength as the analyte. | Sample cleanup (LLE, SPE), chemometrics, dual-wavelength measurement. |

| High Background Absorbance | The sample matrix itself has a high absorbance, masking the analyte signal. | Protein precipitation, sample dilution, use of a matrix-matched blank. |

| Light Scattering | Particulate matter or turbidity in the sample scatters light, leading to inaccurate absorbance readings. | Centrifugation, filtration of the sample prior to measurement. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reactivity of molecules. For N-nitrosourea compounds, these calculations can help predict their stability, decomposition pathways, and interactions with biological macromolecules. A mechanistic study utilizing the semiempirical MINDO/3 method on a series of N-nitrosoureas has highlighted the key role of the nitroso group and the N3-C7 fragment in the decomposition process. nih.gov Such theoretical approaches have confirmed that N-nitrosoureas can act as SN1 reagents, a characteristic crucial to their biological activity. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic landscape of a molecule is a primary determinant of its chemical reactivity. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability; a smaller gap generally suggests higher reactivity. nih.gov For carcinogenic compounds like nitrosoureas, this reactivity is linked to their ability to alkylate DNA. nih.govchemicalbook.com

Table 1: Representative Calculated Physicochemical Properties for Related Nitrosourea (B86855) Compounds (Note: This table is illustrative and based on data for related compounds, as specific values for 1-Methyl-1-nitroso-3-(p-bromophenyl)urea are not available in the searched literature.)

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| N-Methyl-N-nitrosourea | DFT | Data not available | Data not available | Data not available | Data not available |

| 3-(p-fluorophenyl)-1-methyl-1-nitrosourea | Joback Calculated | Data not available | Data not available | Data not available | Data not available |

No specific computational data for HOMO-LUMO energies for these exact compounds were found in the provided search results. The table structure is provided as a template for where such data would be presented.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule dictates how it can interact with biological targets. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For phenylurea derivatives, computational studies have identified various stable conformers. chemeo.com The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy (most stable) conformation. This optimized geometry is the starting point for most other computational analyses.

Reaction Pathway Modeling and Transition State Analysis for Decomposition and Alkylation

N-nitrosourea compounds are known to decompose in aqueous environments, leading to the formation of reactive species that can alkylate DNA. nih.govchemicalbook.com Computational modeling can map out the potential energy surface of these decomposition reactions, identifying the transition states and calculating the activation energies for different pathways. This provides insight into the mechanism and rate of decomposition. A theoretical study on N-nitrosoureas has examined the proposed reaction pathways of their biodegradation to identify the most probable mechanism. nih.gov The study of the decomposition of N-methyl-N-nitrosourea in water has shown the kinetics to be first-order, with a significant increase in rate at higher pH. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of molecules and their interactions with their environment.

Investigation of Ligand-Biomolecule Interaction Dynamics (e.g., DNA, Proteins)

The carcinogenicity of nitrosoureas stems from their ability to alkylate DNA. nih.govchemicalbook.com MD simulations can model the interaction of these compounds and their reactive metabolites with DNA, providing insights into the formation of DNA adducts and the resulting structural changes to the DNA helix. Such simulations have been used to study the interaction of various alkylating agents with DNA, revealing how these interactions can lead to mutations. nih.govnih.gov For example, MD simulations have been employed to understand the differential repair efficiency of DNA adducts formed by nitrosourea compounds. acs.org

Solvent Effects on Compound Stability and Reactivity

The surrounding solvent can significantly influence the stability and reactivity of a solute. MD simulations can explicitly model the solvent molecules (typically water in biological systems) and their interactions with the compound of interest. This allows for the study of how the solvent affects the compound's conformation, stability, and reaction pathways. For instance, theoretical studies have considered the influence of the solvent on the reactivity of a series of N-nitrosourea molecules. nih.gov The stability of nitrosourea compounds is often pH-dependent, with decomposition being more rapid in alkaline solutions. nih.gov

Docking Studies for Molecular Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of ligands to macromolecules such as proteins and DNA.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the mechanism of action for nitrosoureas, in general, involves the alkylation of DNA. nih.gov Computational studies on related N-nitroso compounds predict that their biological activity stems from their ability to generate reactive species that alkylate DNA nucleobases. nih.gov Molecular dynamics simulations, a related computational technique, have been employed to study the interaction of various molecules with DNA, revealing detailed information about conformational changes, dynamics, and the energetics of binding. nih.govwhiterose.ac.uk These simulations can characterize the molecular-level interactions in DNA-protein and DNA-ligand systems with high resolution. nih.gov

For related nitrosamines, molecular docking and molecular dynamics simulations have been used to investigate their interactions with metabolic enzymes like Cytochrome P450 (CYP). For instance, studies on N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with CYP2A13 have shown that van der Waals and electrostatic interactions are key to the binding energy of the complex. researchgate.net Such studies help in understanding the metabolic activation that many nitrosamines require to become carcinogenic. nih.gov

The general mechanism for nitrosoureas involves their decomposition to form a diazonium ion, which is a potent alkylating agent. This ion can then attack nucleophilic sites on DNA bases, leading to the formation of covalent adducts. The binding mode would, therefore, not be a simple non-covalent interaction but would lead to a permanent modification of the DNA structure.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for understanding the mechanisms of action and for predicting the activity of new compounds.

For nitrosoureas and related nitroso compounds, QSAR models have been developed to predict their carcinogenic potential. nih.gov These models often use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties, hydrophobicity, and steric features. For example, a QSAR study on a set of nitroso-compounds identified the importance of the length of alkyl chains in determining their carcinogenic potential. researchgate.net Another study on N-Nitroso compounds showed that their acute oral toxicity is related to polarizability, ionization potential, and the presence of C-O bonds.

Below is a table summarizing descriptors commonly used in QSAR studies of nitroaromatic and nitroso compounds:

| Descriptor Category | Example Descriptors | Relevance to Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment, Atomic charges | Relates to the reactivity of the molecule, its ability to engage in electrostatic interactions, and its propensity for metabolic activation. |

| Hydrophobic | Octanol-water partition coefficient (logP) | Influences the absorption, distribution, and transport of the compound to its target site. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | Gibbs free energy of activation | Provides insight into the kinetics of reactions such as DNA alkylation. nih.gov |

Development of Predictive Computational Models for Chemical and Biological Reactivity

The development of predictive computational models for the reactivity of compounds like this compound is an active area of research. These models aim to forecast the chemical and biological behavior of molecules based on their structure.

For N-nitrosamines, quantum chemical approaches, such as Density Functional Theory (DFT), have been used to model their DNA-reactivity. nih.gov These models calculate the thermodynamics and kinetics of the activation reactions, including hydroxylation, proton transfer, and ultimately DNA alkylation. nih.gov By considering both toxification and detoxification pathways, these models can provide a detailed understanding of the factors that influence the carcinogenic potential of these compounds. nih.gov

Furthermore, machine learning models are being developed to predict chemical reactivity in a more high-throughput manner. For instance, models have been created to predict the likelihood of nitrosation for different nitrogen-containing molecules. acs.org Such models can be statistical, using techniques like graph neural networks, or rule-based, using a set of predefined chemical rules. acs.org These predictive tools are invaluable in the early stages of drug discovery and chemical safety assessment to flag potentially reactive and toxic molecules.

The reactivity of this compound is expected to be governed by the stability of the N-nitroso group and its susceptibility to decomposition to form the reactive alkylating species. Computational models can simulate this decomposition and predict the reactivity of the resulting carbocation towards biological nucleophiles like DNA.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Specific Research Applications

Future research into the biological activities of Br-MPNU will necessitate a reliable and efficient supply of the pure compound. While its endogenous formation is known, laboratory investigations require controlled synthesis. nih.gov Drawing from established methods for similar compounds like nitrosomethylurea, future synthetic strategies could focus on the nitrosation of the precursor 1-methyl-3-(p-bromophenyl)-urea. orgsyn.org

Key areas for development include:

Optimization of Reaction Conditions: Research should aim to maximize yield and purity while minimizing the use of hazardous reagents. This includes fine-tuning reaction times, temperatures, and purification methods like recrystallization or chromatography.

Isotopic Labeling: For detailed mechanistic studies, the synthesis of isotopically labeled Br-MPNU (e.g., with ¹³C, ¹⁵N, or ³H) is crucial. Labeled compounds would enable precise tracking of the molecule and its metabolites within biological systems, facilitating studies on DNA adduction and metabolic fate. acs.org

Analogue Synthesis: The synthesis of a series of structural analogues, with modifications to the phenyl ring or the methyl group, would be invaluable for structure-activity relationship (SAR) studies. These studies could help identify the chemical moieties responsible for its specific biological effects.

Advanced Mechanistic Investigations of DNA and Protein Adduct Repair Processes

N-nitroso compounds, as a class, are known alkylating agents that exert their toxic effects by covalently modifying biological macromolecules like DNA and proteins. medchemexpress.comwikipedia.org The primary mechanism involves the transfer of an alkyl group to nucleophilic sites on these molecules, leading to the formation of adducts that can disrupt cellular processes. medchemexpress.comresearchgate.net

Future investigations should focus on:

Identification of Specific Adducts: A critical first step is to comprehensively identify the full spectrum of DNA and protein adducts formed by Br-MPNU. While N-nitroso-N-methylurea (MNU) is known to form adducts such as O6-methylguanine in DNA, the influence of the p-bromophenyl group on the reactivity and adduction profile of Br-MPNU is unknown. medchemexpress.com Advanced mass spectrometry techniques can be employed to identify these specific modifications. nih.gov

Protein Carbamoylation: Besides alkylation, nitrosoureas can also carbamoylate proteins through the generation of isocyanates. nih.govtandfonline.com This modification typically occurs on the N-terminal valine or lysine (B10760008) residues of proteins. nih.govresearchgate.net Research is needed to determine if Br-MPNU carbamoylates proteins and to identify the specific protein targets, which could have significant functional consequences.